molecular formula C21H21N3O6S2 B6495199 ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate CAS No. 941905-61-9

ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate

Cat. No.: B6495199
CAS No.: 941905-61-9
M. Wt: 475.5 g/mol
InChI Key: FMPRNZDBPBUENG-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.08717775 g/mol and the complexity rating of the compound is 783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and biological efficacy based on available research findings.

Compound Overview

  • IUPAC Name : Ethyl 2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
  • Molecular Formula : C21H21N3O6S2
  • Molecular Weight : 475.5 g/mol
  • Purity : Typically ≥95% .

Structural Characteristics

The compound features a benzothiazole core, which is known for its pharmacological properties. The presence of a morpholine sulfonamide moiety enhances its potential as a therapeutic agent. The structural formula can be represented as follows:

C21H21N3O6S2\text{C}_{21}\text{H}_{21}\text{N}_3\text{O}_6\text{S}_2

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of compounds similar to this compound. For instance, certain benzothiazole derivatives have shown efficacy against various viral strains, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV). These studies suggest that modifications in the benzothiazole structure can lead to enhanced antiviral potency .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example, derivatives with similar structures have been reported to possess minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural analogs suggest a promising antimicrobial profile.

Anticancer Potential

Benzothiazole compounds are also being investigated for their anticancer activities. A study focusing on related benzothiazoles demonstrated cytotoxic effects against various cancer cell lines, indicating that the incorporation of sulfonamide groups may enhance their therapeutic efficacy . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Benzothiazole DerivativesAntiviralSignificant reduction in HSV plaques by 69%
Pyrrole Benzamide DerivativesAntimicrobialMIC values between 3.12 and 12.5 μg/mL
BenzothiazolesAnticancerInduced apoptosis in cancer cell lines

Properties

IUPAC Name

ethyl 2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-2-30-20(26)15-6-7-17-18(13-15)31-21(22-17)23-19(25)14-4-3-5-16(12-14)32(27,28)24-8-10-29-11-9-24/h3-7,12-13H,2,8-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPRNZDBPBUENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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